1-Ethyl-1H-indazol-3-amine
Overview
Description
1-Ethyl-1H-indazol-3-amine is a derivative of 1H-indazole-3-amine . The 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The 1H-indazole-3-amine structure is an effective hinge-binding fragment . It has been demonstrated that in Linifanib, it binds effectively with the hinge region of tyrosine kinase .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The empirical formula of this compound is C9H11N3, and its molecular weight is 161.20 .Scientific Research Applications
Synthesis and Chemical Reactions
Intramolecular Oxidative C–H Bond Amination :1-Ethyl-1H-indazol-3-amine can undergo intramolecular oxidative C–H amination, mediated by silver(I), to construct an array of 1H-indazoles. This method is especially advantageous for synthesizing 3-substituted indazoles, often challenging to prepare through other amination processes. This reaction likely involves single-electron transfer (SET) facilitated by Ag(I) oxidant (Park et al., 2021).
Eco-Friendly Synthesis of Bio-Active Derivatives :An eco-friendly and efficient method has been reported for synthesizing novel series of substituted 1H-indazol-3-amine derivatives. This process employs cyclocondensation reactions under ultrasound irradiation, using ceric (IV) ammonium nitrate as a catalyst in an ethanol-water medium. The resulting compounds were evaluated for their in-vitro antimicrobial activity against various bacterial strains (Devkate et al., 2021).
Palladium-Catalyzed Synthesis under Microwave-Assisted Conditions :this compound is used in the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method effectively synthesizes various 3-aryl-1H-indazol-5-amine derivatives, providing good to excellent yields (Wang et al., 2015).
Catalysis and Chemical Transformations
Rhodium/Copper-Catalyzed Synthesis :this compound is also a substrate in rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions. These reactions use nitrosobenzenes as aminating agents, enabling the efficient synthesis of 1H-indazoles under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).
Metal- and Oxidant-Free Green Synthesis :A metal- and oxidant-free method exists for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This synthesis involves a [2 + 1 + 2] cyclization strategy with C-N and C-S bond cleavage and new C-N bond formation, all in one pot. These compounds have potential applications in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).
Photophysical and Corrosion Inhibition Properties
Photophysical Properties :this compound derivatives exhibit interesting photophysical properties. For instance, fluorescence and aggregation-induced emission (AIE) properties of synthesized 1H-1,2,4-triazol-3-amines were tested, showing potential for further investigation in various fields, including optical materials (Guo et al., 2021).
Corrosion Inhibition :Novel long alkyl-chain indazole derivatives, including this compound derivatives, have been synthesized and used for corrosion inhibition of copper. These derivatives form self-assembled monolayers (SAMs) on copper surfaces, significantly enhancing the material's resistance to corrosion (Qiang et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase . This binding inhibits the activity of the kinase, thereby modulating the signal transduction pathways controlled by these enzymes .
Biochemical Pathways
The compound affects the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and affect the cell cycle .
Result of Action
This compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line (chronic myeloid leukemia), with an IC50 (50% inhibition concentration) value of 5.15 µM . It also showed great selectivity for normal cells .
Safety and Hazards
1-Ethyl-1H-indazol-3-amine is classified as Acute Tox. 3 Oral according to GHS06. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
1H-indazole-3-amine derivatives have shown great antitumor activity and could be a promising scaffold to develop an effective and low-toxic anticancer agent . The recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds are also noteworthy .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tyrosine kinases. The compound’s structure allows it to bind effectively to the hinge region of tyrosine kinases, which is essential for its inhibitory activity . Additionally, this compound has been found to interact with members of the Bcl2 family, influencing apoptosis pathways .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell signaling pathways, including the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an effective hinge-binding fragment, allowing it to inhibit tyrosine kinases by binding to their hinge regions . This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects include sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is crucial for optimizing drug delivery and targeting specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and subsequent biological effects .
Properties
IUPAC Name |
1-ethylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQOSLMYFEMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650983 | |
Record name | 1-Ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-20-8 | |
Record name | 1-Ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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